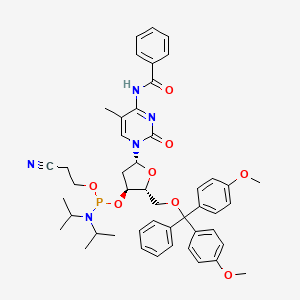

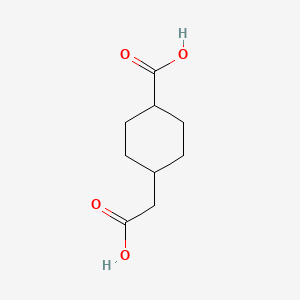

N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite

Übersicht

Beschreibung

Diese Verbindung ist ein modifiziertes Nukleosid, das die Stabilität und Bindungsaffinität von Oligonukleotiden verbessert, wodurch es für verschiedene wissenschaftliche und industrielle Anwendungen wertvoll wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DMT-5Me-dC(Bz)-CE Phosphoramidite umfasst mehrere Schritte, beginnend mit dem Schutz des Nukleosids Desoxycytidin. Die 5’-Hydroxylgruppe wird mit einer Dimethoxytrityl-(DMT)-Gruppe geschützt, und die Aminogruppe in 4-Position wird mit einer Benzoyl-(Bz)-Gruppe geschützt. Die 3’-Hydroxylgruppe wird dann mit einem Cyanoethyl-(CE)-Phosphoramidit-Reagenz phosphityliert. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung wasserfreier Lösungsmittel und einer inerten Atmosphäre, um Feuchtigkeit und Oxidation zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von DMT-5Me-dC(Bz)-CE Phosphoramidite folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Die Verbindung wird üblicherweise in fester Form hergestellt und unter Schutzgas bei niedrigen Temperaturen gelagert, um die Stabilität zu erhalten .

Wirkmechanismus

Target of Action

The primary target of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite, also known as DMT-5Me-dC(Bz)-CE Phosphoramidite, is the DNA molecule itself. This compound is a building block used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, clinical therapy, and biotechnology.

Mode of Action

DMT-5Me-dC(Bz)-CE Phosphoramidite interacts with its target by being incorporated into the growing oligonucleotide chain during the synthesis process . The compound contains a protecting group (DMT), which is removed during the synthesis allowing the addition of the next nucleotide. The compound also contains a reactive group (phosphoramidite), which forms a phosphodiester bond with the next nucleotide .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of oligonucleotide synthesis. It is used in the stepwise addition of nucleotides to form an oligonucleotide chain, a process that is fundamental to genetic engineering and molecular biology .

Result of Action

The result of the action of DMT-5Me-dC(Bz)-CE Phosphoramidite is the formation of oligonucleotides with a specific sequence. These oligonucleotides can be used for a variety of purposes, including research, clinical therapy, and biotechnology .

Action Environment

The action of DMT-5Me-dC(Bz)-CE Phosphoramidite is influenced by several environmental factors in the laboratory setting, including temperature, pH, and the presence of other reagents. Proper storage and handling of the compound are essential for its stability and efficacy .

Biochemische Analyse

Biochemical Properties

N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite plays a crucial role in biochemical reactions, particularly in the synthesis of modified oligonucleotides. This compound interacts with various enzymes and proteins involved in nucleotide synthesis and modification. For instance, it is commonly used in the presence of catalysts such as 1H-tetrazole or 4,5-dicyanoimidazole in acetonitrile to facilitate the formation of phosphodiester bonds . The interactions between N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite and these catalysts are essential for the efficient synthesis of oligonucleotides, which are used in various research and therapeutic applications.

Cellular Effects

N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite has significant effects on various types of cells and cellular processes. This compound influences cell function by incorporating modified nucleotides into oligonucleotides, which can then be used to modulate gene expression and cellular metabolism. For example, oligonucleotides synthesized using N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite can be designed to target specific mRNA sequences, leading to the downregulation of gene expression and subsequent changes in cellular signaling pathways. This ability to modulate gene expression makes this compound a valuable tool in the study of cellular processes and the development of therapeutic agents.

Molecular Mechanism

The molecular mechanism of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during the synthesis process. This compound forms phosphodiester bonds with other nucleotides, resulting in the creation of modified oligonucleotides. These oligonucleotides can then bind to complementary RNA or DNA sequences, leading to the inhibition or activation of specific genes . Additionally, N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite can interact with various enzymes involved in nucleotide synthesis, further influencing gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite can change over time. This compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and exposure to light . Over time, degradation of the compound can occur, leading to a decrease in its efficacy in oligonucleotide synthesis. Long-term studies have shown that the stability of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite is crucial for maintaining its effectiveness in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite can vary with different dosages in animal models. At lower dosages, this compound is generally well-tolerated and can effectively modulate gene expression without causing significant adverse effects . At higher dosages, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular processes. It is important to carefully control the dosage of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite in animal studies to avoid adverse effects and ensure accurate results.

Metabolic Pathways

N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite is involved in various metabolic pathways related to nucleotide synthesis and modification. This compound interacts with enzymes such as DNA polymerases and nucleases, which are responsible for incorporating modified nucleotides into DNA and RNA sequences . These interactions can influence metabolic flux and the levels of various metabolites within cells, further affecting cellular function and gene expression.

Transport and Distribution

The transport and distribution of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite within cells and tissues are facilitated by various transporters and binding proteins. Once inside the cell, this compound can be transported to specific cellular compartments where it can exert its effects . The localization and accumulation of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite within cells are important for its effectiveness in modulating gene expression and cellular processes.

Subcellular Localization

N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite is localized within specific subcellular compartments, where it can interact with various biomolecules and exert its effects. This compound may be directed to specific organelles or cellular structures through targeting signals or post-translational modifications . The subcellular localization of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite is crucial for its activity and function in modulating gene expression and cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DMT-5Me-dC(Bz)-CE Phosphoramidite involves multiple steps, starting with the protection of the nucleoside deoxycytidine. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the amino group at the 4-position is protected with a benzoyl (Bz) group. The 3’-hydroxyl group is then phosphitylated using a cyanoethyl (CE) phosphoramidite reagent. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxidation .

Industrial Production Methods

Industrial production of DMT-5Me-dC(Bz)-CE Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in solid form and stored under inert gas at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DMT-5Me-dC(Bz)-CE Phosphoramidite unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Der Phosphit-Triester kann zu einem Phosphat-Triester oxidiert werden.

Substitution: Die Cyanoethylgruppe kann unter basischen Bedingungen entfernt werden, um den freien Phosphodiester zu ergeben.

Entschützung: Die DMT- und Bz-Schutzgruppen können unter sauren bzw. basischen Bedingungen entfernt werden

Häufige Reagenzien und Bedingungen

Oxidation: Iod in Wasser oder tert-Butylhydroperoxid.

Substitution: Ammoniaklösung oder Methylamin.

Entschützung: Trichloressigsäure zur DMT-Entfernung und Natriumhydroxid zur Bz-Entfernung

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen das freie Nukleosid, den Phosphodiester und das entschützte Nukleosid .

Wissenschaftliche Forschungsanwendungen

DMT-5Me-dC(Bz)-CE Phosphoramidite wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere bei der Synthese von Oligonukleotiden für verschiedene Anwendungen:

Chemie: Wird bei der Synthese von DNA- und RNA-Analoga verwendet.

Biologie: Wird bei der Untersuchung der Genexpression und -regulation eingesetzt.

Medizin: Wird bei der Entwicklung von Antisense-Oligonukleotiden und kleinen interferierenden RNAs (siRNAs) für therapeutische Zwecke verwendet.

Industrie: Wird bei der Produktion von Diagnosesonden und Primern für die Polymerase-Kettenreaktion (PCR) und andere molekularbiologische Techniken eingesetzt

Wirkmechanismus

Der Wirkmechanismus von DMT-5Me-dC(Bz)-CE Phosphoramidite beinhaltet seine Integration in Oligonukleotide, wo es die Bindungsaffinität und Stabilität verbessert. Die Methylgruppe in 5-Position des Cytidin-Basenmoleküls erhöht die hydrophoben Wechselwirkungen, was zur Stabilisierung des Duplex beiträgt, der mit komplementären Strängen gebildet wird. Die Benzoyl- und Dimethoxytrityl-Gruppen schützen das Nukleosid während der Synthese und werden entfernt, um das aktive Oligonukleotid zu ergeben .

Vergleich Mit ähnlichen Verbindungen

DMT-5Me-dC(Bz)-CE Phosphoramidite ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner verbesserten Bindungsaffinität und Stabilität. Ähnliche Verbindungen umfassen:

DMT-dC(Bz)-CE Phosphoramidite: Fehlt die Methylgruppe in 5-Position, was zu einer geringeren Bindungsaffinität führt.

DMT-5Me-dC(isoBz)-CE Phosphoramidite: Verwendet Isobutyryl-Schutz anstelle von Benzoyl, was sich möglicherweise auf die Entschützungsbedingungen und die Gesamtstabilität auswirkt

Eigenschaften

IUPAC Name |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H54N5O8P/c1-32(2)52(33(3)4)61(58-28-14-27-48)60-41-29-43(51-30-34(5)44(50-46(51)54)49-45(53)35-15-10-8-11-16-35)59-42(41)31-57-47(36-17-12-9-13-18-36,37-19-23-39(55-6)24-20-37)38-21-25-40(56-7)26-22-38/h8-13,15-26,30,32-33,41-43H,14,28-29,31H2,1-7H3,(H,49,50,53,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMUHEZFYUECLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H54N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3078955.png)

![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3078962.png)

![3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride](/img/structure/B3079010.png)

![3-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3079045.png)

![Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3079081.png)